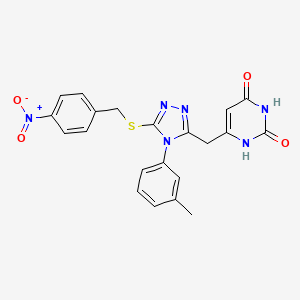

6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

6-((5-((4-Nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core fused with a 1,2,4-triazole ring. The structure includes a 4-nitrobenzylthio group at position 5 of the triazole and an m-tolyl substituent at position 2. The pyrimidine-dione moiety is a common pharmacophore in medicinal chemistry, known for its role in nucleic acid analogs and enzyme inhibition.

Condensation reactions between thiosemicarbazides and aldehydes to form triazole precursors (as seen in ) .

Alkylation or nucleophilic substitution to introduce the 4-nitrobenzylthio and m-tolyl groups (similar to alkylation steps in and ) .

Properties

IUPAC Name |

6-[[4-(3-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4S/c1-13-3-2-4-17(9-13)26-18(10-15-11-19(28)23-20(29)22-15)24-25-21(26)32-12-14-5-7-16(8-6-14)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFIALIUMWPCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a novel triazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.51 g/mol. Its structure features a pyrimidinedione moiety linked to a triazole ring via a thioether group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. In particular, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Molecular docking studies suggest strong binding affinities to bacterial enzymes, indicating a potential mechanism for their antibacterial effects .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound's structure suggests it may inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi:

- In vitro assays have shown that related triazole compounds can inhibit the growth of Candida albicans with IC50 values ranging from 1 to 10 µg/mL .

Anticancer Activity

Emerging research indicates that triazole derivatives possess anticancer properties:

- Compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values of approximately 6.2 µM against colon carcinoma cells .

- The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioether group may interact with key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

- Molecular Interactions : Docking studies reveal that these compounds can form stable complexes with target proteins, enhancing their biological efficacy .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of various triazole derivatives against a panel of pathogens. The compound exhibited notable activity against E. coli with an MIC value of 1 µg/mL. This suggests potential therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, the compound was tested against breast cancer cells (T47D). Results indicated an IC50 value of 27.3 µM, highlighting its potential as an anticancer agent.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Research Findings

Impact of Substituents on Bioactivity: The 4-nitrobenzylthio group in the target compound likely enhances electron-deficient character, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) compared to non-nitro analogs . Alkylation at position 1 (as in ’s thieno-pyrimidine derivatives) reduces antimicrobial efficacy, suggesting steric hindrance or altered electronic properties .

Structural Flexibility vs. Activity: Compounds with thiazole or thiophene substituents (e.g., and ) show superior activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane penetration .

Synthetic Challenges :

- Introduction of bulky substituents (e.g., m-tolyl) requires optimized reaction conditions to avoid byproducts, as seen in triazole alkylation workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.